![molecular formula C5H6O2 B1170597 actinomycin CAS No. 1402-38-6](/img/no-structure.png)
actinomycin
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Overview
Description
Actinomycin, also known as actinomycin D, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .
Synthesis Analysis
Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . Adding anthranilamide to cultures of the actinomycin X2 producer Streptomyces antibioticus, which has the same biosynthetic gene cluster as Streptomyces sp. MBT27, resulted in the production of actinomycin L .Molecular Structure Analysis
Actinomycin is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .Chemical Reactions Analysis
Actinomycin binds to DNA and exerts its mechanism of action by intercalating into the DNA double helix . The drug penetrates to a place in the DNA structure where topoisomerase binds with DNA .Mechanism of Action
Actinomycin works by blocking the creation of RNA . It is believed to work by intercalating into the DNA double helix . Topoisomerases are the major site of action . Topoisomerases begin by breaking DNA, then they make a topological change such as relaxing supercoils or untangling strands, and finally they reconnect the DNA in its proper form .
Safety and Hazards
Future Directions
The discovery of novel actinomycins L1 and L2 shows how new molecules can still be identified even in the oldest of natural product families . Considering the emerging crisis of antibiotic resistance that spreads among bacterial pathogens and increasing incidence of cancer, the search for new, efficient and less toxic drugs remains a priority . The discovery of next-generation antibiotics could be possible by revisiting the untapped potential of actinomycetes from different natural sources .
properties
CAS RN |
1402-38-6 |
---|---|
Product Name |
actinomycin |
Molecular Formula |
C5H6O2 |
Molecular Weight |
0 |
synonyms |
actinomycin |
Origin of Product |
United States |
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